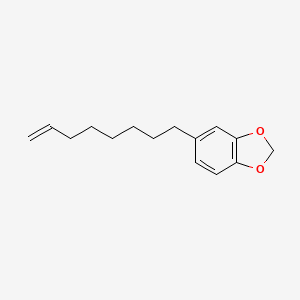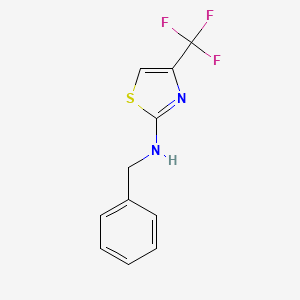
N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine is a compound that features a trifluoromethyl group attached to a thiazole ring, which is further substituted with a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine typically involves the reaction of a thiazole derivative with a trifluoromethylating agent. One common method is the trifluoromethylation of a thiazole precursor using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under basic conditions . The phenylmethyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride (C6H5CH2Cl) in the presence of a base like sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the trifluoromethylation step can be carried out in a flow reactor to control the reaction temperature and pressure precisely .
Chemical Reactions Analysis
Types of Reactions
N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Benzyl chloride, NaH
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .
Scientific Research Applications
Chemistry
In chemistry, N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can enhance the reactivity and stability of the resulting compounds .
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. The trifluoromethyl group can mimic the electronic effects of natural substrates, making it a valuable tool for studying enzyme mechanisms .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, including enzymes and receptors .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its stability and reactivity make it suitable for applications in crop protection and the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Trifluoromethyl)phenyl substituted pyrazole derivatives: These compounds also feature a trifluoromethyl group and are known for their antimicrobial activity.
α-Trifluoromethyl amines: These compounds contain a trifluoromethyl group attached to an amine and are used in asymmetric synthesis.
Uniqueness
N-(Phenylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring, a phenylmethyl group, and a trifluoromethyl group. This combination imparts distinct electronic and steric properties that can enhance its reactivity and stability compared to similar compounds.
Properties
CAS No. |
134881-05-3 |
|---|---|
Molecular Formula |
C11H9F3N2S |
Molecular Weight |
258.26 g/mol |
IUPAC Name |
N-benzyl-4-(trifluoromethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9F3N2S/c12-11(13,14)9-7-17-10(16-9)15-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16) |
InChI Key |
FSKWTTHZEKFJPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


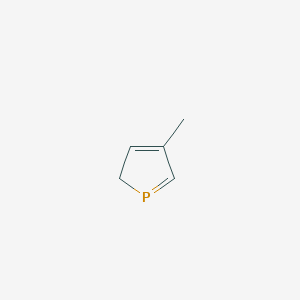
![N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14264807.png)

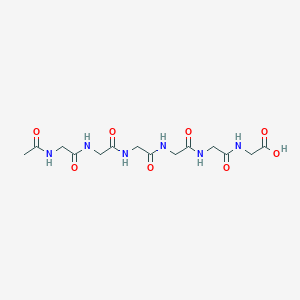
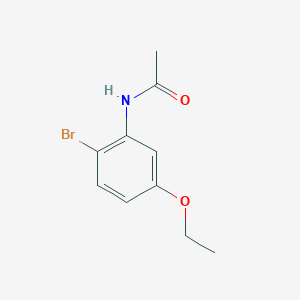
![6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one](/img/structure/B14264834.png)
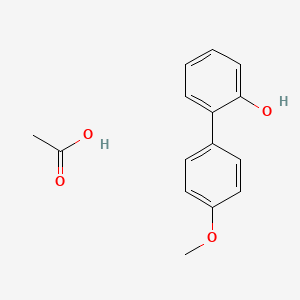

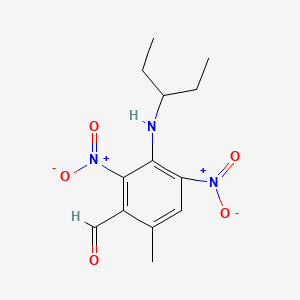
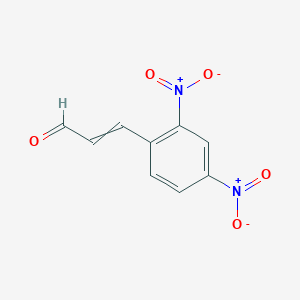
![2,2'-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14264853.png)
![Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]-](/img/structure/B14264866.png)
